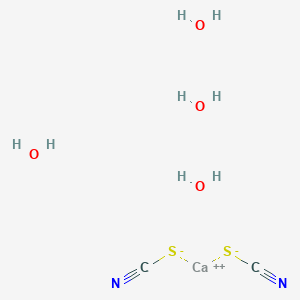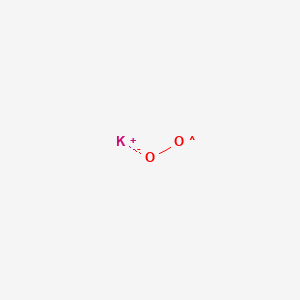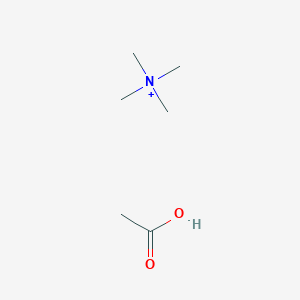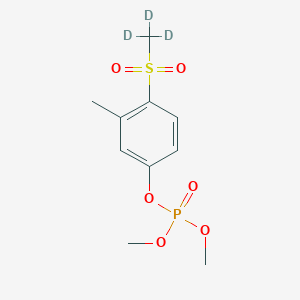
2-Ethenyl-1-(3-sulfopropyl)pyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenyl-1-(3-sulfopropyl)pyridin-1-ium is a quaternary ammonium compound with a pyridinium core. This compound is characterized by the presence of a vinyl group at the 2-position and a sulfopropyl group at the 1-position of the pyridinium ring. It is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1-(3-sulfopropyl)pyridin-1-ium typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and 3-chloropropyl sulfonate.
Quaternization Reaction: Pyridine reacts with 3-chloropropyl sulfonate in the presence of a base such as sodium hydroxide to form 1-(3-sulfopropyl)pyridinium chloride.
Vinylation: The 1-(3-sulfopropyl)pyridinium chloride is then reacted with acetylene or a vinyl halide under basic conditions to introduce the vinyl group at the 2-position, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the quaternization and vinylation reactions.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethenyl-1-(3-sulfopropyl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated pyridinium derivatives.
Substitution: Substituted pyridinium compounds with various functional groups.
Aplicaciones Científicas De Investigación
2-Ethenyl-1-(3-sulfopropyl)pyridin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create functional polymers.
Biology: Acts as a fluorescent probe for studying biological membranes and cellular processes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Ethenyl-1-(3-sulfopropyl)pyridin-1-ium involves its interaction with molecular targets such as proteins and membranes. The vinyl group allows for covalent bonding with nucleophilic sites, while the sulfopropyl group enhances solubility and interaction with aqueous environments. These interactions can modulate the activity of enzymes or alter membrane properties, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Sulfopropyl)-2-vinylpyridinium betaine: Similar structure but with a betaine group.
3-(1-Pyridinio)-1-propanesulfonate: Lacks the vinyl group, affecting its reactivity and applications.
2-Vinylpyridine: Lacks the sulfopropyl group, making it less soluble in aqueous environments.
Uniqueness
2-Ethenyl-1-(3-sulfopropyl)pyridin-1-ium is unique due to the combination of the vinyl and sulfopropyl groups, which confer both reactivity and solubility. This makes it particularly useful in applications requiring interaction with both hydrophobic and hydrophilic environments.
Propiedades
Fórmula molecular |
C10H14NO3S+ |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
3-(2-ethenylpyridin-1-ium-1-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C10H13NO3S/c1-2-10-6-3-4-7-11(10)8-5-9-15(12,13)14/h2-4,6-7H,1,5,8-9H2/p+1 |
Clave InChI |
DNHDSWZXBHTLDP-UHFFFAOYSA-O |
SMILES canónico |
C=CC1=CC=CC=[N+]1CCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(4S)-4-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxo-5-phenylmethoxy(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12061114.png)
